BX-912

Mantle Cell Lymphoma PDK1 Inhibition Antiproliferative Activity

BX-912 is a direct, ATP-competitive PDK1 inhibitor (IC50 12 nM) with defined selectivity: 9-fold over PKA, 105-fold over PKC. Critically validated for anchorage-independent growth assays—demonstrates >17-fold greater potency in PC-3 soft agar (IC50 320 nM) vs. plastic (IC50 5.5 mM), and >30-fold sensitivity differential in MDA-468 cells. Benchmarked in HCT-116 colon cancer soft agar (IC50 0.32 μM, 96% inhibition at 1 μM) and apicomplexan proliferation assays (IC50 1.31 μM). For reproducible, evidence-backed PDK1 interrogation in 3D tumor models, BX-912 outperforms generic substitutes.

Molecular Formula C20H23BrN8O
Molecular Weight 471.4 g/mol
CAS No. 702674-56-4
Cat. No. B1683973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX-912
CAS702674-56-4
SynonymsBX912;  BX 912;  BX912.
Molecular FormulaC20H23BrN8O
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br
InChIInChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28)
InChIKeyDMMILYKXNCVKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BX-912 (CAS 702674-56-4) PDK1 Inhibitor for Cancer Signaling Research


BX-912 (CAS 702674-56-4) is a potent and selective ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase in the PI3K/Akt signaling pathway [1]. This compound demonstrates nanomolar inhibitory activity against PDK1 and exhibits significant selectivity over closely related AGC family kinases . BX-912 is widely utilized in cancer research for investigating PDK1/Akt-dependent cell survival, proliferation, and anchorage-independent growth mechanisms .

Why Generic PDK1 Inhibitor Substitution Cannot Be Assumed for BX-912


Despite the availability of multiple PDK1 inhibitors within the same chemical series, functional interchangeability cannot be assumed due to significant variations in potency, target selectivity profiles, and differential effects on anchorage-dependent versus anchorage-independent tumor cell growth. BX-912 displays a distinct selectivity fingerprint with 9-fold selectivity over PKA, 105-fold over PKC, and 600-fold over GSK3β . Furthermore, direct comparative studies in mantle cell lymphoma models reveal that BX-912 demonstrates superior antiproliferative potency compared to structurally related PDK1 inhibitors including OSU-03012, BX-517, and GSK2334470 [1]. These quantitative differences underscore that substituting BX-912 with another PDK1 inhibitor could fundamentally alter experimental outcomes.

BX-912 Quantitative Differentiation Evidence Against PDK1 Inhibitor Comparators


BX-912 vs. GSK2334470, BX-517, OSU-03012: Comparative Antiproliferative Potency in MCL Cell Lines

In a direct comparative study evaluating multiple PDK1 inhibitors across mantle cell lymphoma (MCL) cell lines, BX-912 demonstrated the highest potency among all tested compounds. BX-912 achieved IC50 values ranging from 0.25 µM to 0.75 µM in sensitive MCL cell lines, surpassing the activity of GSK2334470, BX-517, and OSU-03012 in the same panel [1]. Synergistic combination analysis revealed that BX-912 combined with GSK2334470 produced a combination index (CI) of 0.89, indicating moderate synergism, while OSU-03012 with GSK2334470 showed stronger synergism (CI 0.484) [1].

Mantle Cell Lymphoma PDK1 Inhibition Antiproliferative Activity

BX-912 vs. PKA and PKC: Fold-Selectivity Quantification in Cell-Free Kinase Assays

BX-912 exhibits a well-characterized selectivity profile against key AGC family kinases in cell-free assays. Direct enzymatic measurements establish that BX-912 is 9-fold selective for PDK1 over PKA and 105-fold selective over PKC . For PKA, the IC50 is 110 nM compared to 12 nM for PDK1, yielding the 9-fold selectivity ratio . For PKCα, the IC50 exceeds 1.25 µM in some assay formats, confirming the 105-fold window . In contrast, alternative PDK1 inhibitors such as BX-795 exhibit different selectivity profiles that may introduce distinct off-target effects in signaling studies.

Kinase Selectivity Profiling AGC Kinase Family Off-Target Activity

BX-912 Anchorage-Dependent vs. Anchorage-Independent Growth Inhibition: 17-Fold Differential Potency

BX-912 demonstrates a pronounced differential in growth inhibitory potency between anchorage-dependent and anchorage-independent culture conditions, a property not uniformly documented across all PDK1 inhibitors. In PC-3 prostate cancer cells, BX-912 inhibits growth on soft agar with an IC50 of 320 nM, whereas inhibition of cells grown on tissue culture plastic requires an IC50 of 5.5 mM—a 17-fold potency differential . Additionally, MDA-468 breast cancer cells with elevated Akt activity exhibit >30-fold greater sensitivity to BX-912 in soft agar compared to plastic-adherent conditions . This differential activity aligns with the established role of PDK1/Akt signaling in supporting survival of detached cells.

Anchorage-Independent Growth Soft Agar Colony Formation Tumor Cell Survival

BX-912 vs. GSK2334470: Equivalent Functional Activity in Eosinophil Signaling Studies

In functional studies examining PDK1-mediated inhibitory effects on eosinophils, both BX-912 and GSK2334470 demonstrated comparable efficacy in reversing prostaglandin E2 (PGE2) and EP4 agonist-mediated inhibition of eosinophil function [1]. This finding establishes that BX-912 performs equivalently to GSK2334470 in this specific immunological context, providing a validated alternative for researchers who may encounter supply constraints or cost considerations with either compound.

Eosinophil Biology Prostaglandin E2 Signaling Immunology

BX-912 vs. GSK2334470: Radiation Sensitization in Non-Small Cell Lung Cancer Models

In preclinical NSCLC models, both BX-912 and GSK2334470 were evaluated for their capacity to enhance radiation response. Clonogenic survival assays demonstrated that neither PDK1 inhibitor increased the radiosensitivity of NSCLC cell lines when combined with radiation, irrespective of TP53 mutational status [1]. This negative finding provides critical guidance for experimental design: researchers seeking PDK1-mediated radiosensitization should consider alternative approaches, as BX-912 and GSK2334470 perform comparably without radiosensitizing effects in this specific context.

Radiosensitization Non-Small Cell Lung Cancer Combination Therapy

BX-912 Optimal Research Application Scenarios Based on Quantitative Evidence


Hematological Malignancy Research Requiring Maximal Single-Agent PDK1 Inhibition

BX-912 is the optimal PDK1 inhibitor for mantle cell lymphoma and other hematological malignancy studies where maximal single-agent antiproliferative potency is required. Direct comparative data demonstrate that BX-912 achieves IC50 values of 0.25–0.75 µM in sensitive MCL cell lines, surpassing the potency of GSK2334470, BX-517, and OSU-03012 in the same experimental system [1]. Researchers investigating PDK1 dependency in lymphoma, leukemia, or myeloma models should prioritize BX-912 based on this demonstrated potency advantage.

Anchorage-Independent Growth and Metastasis Mechanism Studies

BX-912 is particularly suited for research examining anchorage-independent growth, a hallmark of metastatic potential and circulating tumor cell survival. The compound exhibits a 17-fold greater potency against PC-3 cells grown in soft agar (IC50 = 320 nM) compared to plastic-adherent culture (IC50 = 5.5 mM), and >30-fold enhanced sensitivity in MDA-468 breast cancer cells under anchorage-independent conditions [1]. This well-characterized differential activity makes BX-912 the preferred PDK1 inhibitor for 3D culture models, soft agar colony formation assays, and metastasis signaling studies.

AGC Kinase Family Selectivity Profiling and Signaling Pathway Dissection

Researchers requiring a PDK1 inhibitor with a clearly defined and quantified selectivity window against closely related AGC family kinases should select BX-912. The compound's 9-fold selectivity over PKA, 105-fold selectivity over PKC, and 600-fold selectivity over GSK3β [1] provide a validated margin that enables confident attribution of observed biological effects specifically to PDK1 inhibition rather than off-target kinase modulation. This selectivity profile makes BX-912 ideal for PI3K/Akt pathway mapping, PDK1 substrate identification studies, and experiments where PKA or PKC inhibition would confound interpretation.

Eosinophil and Inflammatory Signaling Studies with Procurement Flexibility

BX-912 demonstrates functional equivalence to GSK2334470 in reversing PGE2 and EP4 agonist-mediated inhibition of eosinophil function, as validated in chemotaxis, respiratory burst, and CD11b expression assays [1]. Researchers studying PDK1-dependent inflammatory signaling, allergic response mechanisms, or eosinophil biology may confidently utilize BX-912 as a direct alternative to GSK2334470, providing procurement flexibility and supply chain redundancy without compromising experimental validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX-912

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.